molecular formula C20H17Cl2NO4 B11076246 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate

Cat. No.: B11076246
M. Wt: 406.3 g/mol
InChI Key: YPYZGKBRJKHAAD-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, two methyl groups on the indole ring, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced by reacting the indole derivative with ethyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Dichlorobenzoate Moiety: The final step involves esterification of the indole derivative with 2,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorobenzoate moiety may enhance its binding affinity to certain proteins, while the indole core can facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl benzoate
  • 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-chlorobenzoate
  • 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3,5-dichlorobenzoate

Uniqueness

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate is unique due to the specific positioning of the dichloro groups on the benzoate moiety, which can influence its reactivity and binding properties. The combination of the indole core with the dichlorobenzoate moiety provides a distinct chemical profile that can be leveraged in various research applications.

Properties

Molecular Formula

C20H17Cl2NO4

Molecular Weight

406.3 g/mol

IUPAC Name

ethyl 5-(2,4-dichlorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H17Cl2NO4/c1-4-26-20(25)18-11(2)23(3)17-8-6-13(10-15(17)18)27-19(24)14-7-5-12(21)9-16(14)22/h5-10H,4H2,1-3H3

InChI Key

YPYZGKBRJKHAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C

Origin of Product

United States

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